N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring a pyridinone core substituted with hydroxymethyl and 4-methylbenzyloxy groups, coupled to a furan-2-ylmethyl moiety via an acetamide linker. This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active pyridinone and furan derivatives, which are frequently explored for anti-inflammatory, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-15-4-6-16(7-5-15)14-28-20-11-23(17(13-24)9-19(20)25)12-21(26)22-10-18-3-2-8-27-18/h2-9,11,24H,10,12-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOKTGPIAKRJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, a pyridine derivative, and various functional groups that contribute to its biological activity. The presence of hydroxymethyl and methoxy groups enhances its solubility and reactivity, which are crucial for its interaction with biological targets.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties, particularly against SARS-CoV-2. For instance, derivatives of furan-containing compounds have shown inhibitory effects on the main protease (Mpro) of SARS-CoV-2. A study identified non-peptidomimetic inhibitors with IC50 values as low as 1.55 μM, demonstrating significant potential for further development in antiviral therapies .
Antioxidant Properties
Antioxidant activity is another area of interest. Compounds structurally related to this compound have been shown to scavenge free radicals effectively. For example, certain hydroxypyridinone derivatives exhibited high radical scavenging activity and were able to inhibit lipid peroxidation . This suggests that the compound may also possess protective effects against oxidative stress, which is relevant for conditions such as diabetes and neurodegenerative diseases.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Aldose reductase (ALR2), a key enzyme in the polyol pathway linked to diabetic complications, is a notable target. Hydroxypyridinone derivatives have demonstrated selective inhibition of ALR2 with IC50 values in the nanomolar range, indicating that similar compounds may also inhibit ALR2 effectively .
Case Study 1: SARS-CoV-2 Inhibition
A recent study evaluated a series of furan-based compounds for their ability to inhibit SARS-CoV-2 Mpro. The findings revealed that modifications to the furan ring and the introduction of specific substituents significantly impacted inhibitory potency. The most active compounds demonstrated low cytotoxicity alongside effective viral inhibition, marking them as promising candidates for drug development against COVID-19 .
Case Study 2: Antioxidant Activity Evaluation
Another investigation focused on the antioxidant properties of pyridinone derivatives. The study compared various compounds' abilities to scavenge DPPH radicals and inhibit lipid peroxidation. Results indicated that certain derivatives not only inhibited oxidative stress markers but also showed selectivity towards ALR2 inhibition, suggesting a dual therapeutic approach for managing diabetes-related complications .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target Enzyme/Pathogen | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound F8-B6 | SARS-CoV-2 Mpro | 1.57 | Non-peptidomimetic inhibitor |
| Hydroxypyridinone Derivative | ALR2 | 0.789 | Selective inhibition |
| Compound 7l | DPPH Radical | - | Antioxidant activity |
Table 2: Comparison of Antioxidant Activities
| Compound Name | DPPH Scavenging Rate (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Compound 7l | 41.48 | 88.76 |
| Trolox | 11.89 | - |
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. Specifically, N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide has shown potential against SARS-CoV-2, the virus responsible for COVID-19. Studies have identified derivatives of furan-containing compounds that inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values as low as 1.55 μM, suggesting a promising avenue for developing antiviral therapies .
Antioxidant Properties
The compound may also possess significant antioxidant activity. Research on related hydroxypyridinone derivatives indicates their effectiveness in scavenging free radicals and inhibiting lipid peroxidation. These properties are crucial for protecting against oxidative stress-related conditions such as diabetes and neurodegenerative diseases.
Enzyme Inhibition
This compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. Notably, it targets aldose reductase (ALR2), an enzyme linked to diabetic complications. Hydroxypyridinone derivatives have demonstrated selective inhibition of ALR2 with IC50 values in the nanomolar range, indicating that this compound may also exhibit similar inhibitory effects .
Case Study 1: SARS-CoV-2 Inhibition
A study evaluated various furan-based compounds for their ability to inhibit SARS-CoV-2 Mpro. The findings revealed that modifying the furan ring and introducing specific substituents significantly impacted the inhibitory potency of these compounds. The most active derivatives demonstrated low cytotoxicity alongside effective viral inhibition, marking them as promising candidates for drug development against COVID-19.
Case Study 2: Evaluation of Antioxidant Activity
Another investigation focused on the antioxidant properties of pyridinone derivatives, comparing their abilities to scavenge DPPH radicals and inhibit lipid peroxidation. Results indicated that certain derivatives not only inhibited oxidative stress markers but also showed selectivity towards ALR2 inhibition, suggesting a dual therapeutic approach for managing diabetes-related complications .
Summary of Biological Activities
| Compound Name | Target Enzyme/Pathogen | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound F8-B6 | SARS-CoV-2 Mpro | 1.57 | Non-peptidomimetic inhibitor |
| Hydroxypyridinone Derivative | ALR2 | 0.789 | Selective inhibition |
| Compound 7l | DPPH Radical | - | Antioxidant activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several classes of bioactive molecules:
- Pyridinone/Acetamide Derivatives: Similar to compounds like 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (ZINC2886850), which contains a thienopyrimidinone core linked to a methylfuran group. This analogue demonstrates kinase inhibition activity, suggesting that the pyridinone core in the target compound may similarly interact with enzymatic targets .
- Furan-Containing Acetamides: Analogues such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamides exhibit anti-exudative properties, with NMR data (e.g., aromatic protons at δ 7.2–7.4 ppm) indicating electronic environments comparable to the furan-2-ylmethyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
Stereochemical and Functional Differences
- Substituent Effects: The 4-methylbenzyloxy group may enhance metabolic stability compared to simpler alkoxy groups, as seen in dimethylphenoxy-substituted analogues (). Conversely, the hydroxymethyl group could improve aqueous solubility relative to purely hydrophobic substituents .
Preparation Methods
Formation of 4-Oxopyridin-1(4H)-yl Scaffold
The pyridinone ring is constructed via a Knorr-type cyclization (Scheme 1):
- β-Ketoamide precursor : Ethyl 3-oxobutanoate reacts with ammonium acetate in acetic acid under reflux to form 4-hydroxypyridin-2(1H)-one.
- Oxidation : Treatment with MnO₂ in dichloromethane yields 4-oxopyridin-1(4H)-yl intermediate.
Key conditions :
Introduction of Hydroxymethyl Group at C2
Method A: Reduction of Ketone
- Step : The C2 ketone is reduced using NaBH₄ in methanol at 0°C.
- Yield : 85% (unoptimized).
- Limitation : Requires prior installation of a ketone at C2, achievable via Friedel-Crafts acylation.
Method B: Direct Hydroxymethylation
Etherification at C5 with 4-Methylbenzyl Group
The C5 hydroxyl group undergoes Williamson ether synthesis :
- Deprotonation : NaH (2 equiv) in THF, 0°C.
- Alkylation : 4-Methylbenzyl bromide (1.2 equiv), 12 hours at 25°C.
- Workup : Aqueous NH₄Cl extraction and silica gel chromatography.
Optimized parameters :
Synthesis of N-(furan-2-ylmethyl)acetamide Segment
Acetylation of Furan-2-ylmethanamine
Procedure :
- Reagents : Furan-2-ylmethanamine (1 equiv), acetic anhydride (1.5 equiv).
- Conditions : Stirred in dichloromethane with triethylamine (2 equiv), 0°C → 25°C, 4 hours.
- Isolation : Extracted with 5% HCl, dried (Na₂SO₄), and concentrated.
Coupling of Pyridinone and Acetamide Moieties
Bromoacetylation of Pyridinone Nitrogen
Nucleophilic Substitution with Furan-2-ylmethylamine
- Conditions : N-Bromoacetyl pyridinone (1 equiv), furan-2-ylmethylamine (1.5 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 8 hours.
- Workup : Column chromatography (EtOAc/hexane, 3:7).
- Yield : 65%.
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Coupling
Attempted pathway :
Ugi Multicomponent Reaction
Four-component reaction :
- Pyridinone-amine, furan-2-carbaldehyde, acetic acid, isocyanide.
- Conditions : MeOH, 25°C, 24 hours.
- Yield : 41% (suboptimal due to competing side reactions).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Competing Side Reactions
Solvent Effects
- DMF vs. THF : Higher yields in DMF due to improved solubility of intermediates.
Q & A
Q. Basic
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons from the pyridinone ring at δ 6.8–7.2 ppm; hydroxymethyl protons at δ 4.2–4.5 ppm). ¹³C NMR confirms carbonyl (C=O) signals at ~170 ppm .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, O-H stretch at 3200–3600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
How do researchers optimize reaction conditions to improve yield and purity during synthesis?
Advanced
Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .
- Catalyst selection : Palladium catalysts enhance coupling efficiency in heterocyclic ring formation .
- Purification methods : Preparative HPLC or column chromatography isolates intermediates with >95% purity. Solvent systems (e.g., ethyl acetate/hexane gradients) improve resolution .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Comparative assays : Parallel testing under standardized conditions (e.g., fixed enzyme concentrations, pH 7.4 buffers) minimizes variability .
- Structural analogs : Testing derivatives with modified substituents (e.g., replacing 4-methylbenzyloxy with methoxy) identifies critical pharmacophores .
- Meta-analysis : Cross-referencing data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) clarifies mechanism-specific effects .
How do computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Software like AutoDock Vina models binding poses to enzyme active sites (e.g., COX-2 or kinase domains). Key interactions include hydrogen bonding with the hydroxymethyl group and π-π stacking with the furan ring .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with activity trends .
What protocols assess the compound’s stability under varying storage conditions?
Q. Basic
- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. For example, a sharp endotherm at >200°C indicates thermal resilience .
- Solubility testing : Shake-flask method in PBS (pH 7.4) or DMSO quantifies solubility for formulation studies .
How does the 4-methylbenzyloxy group influence pharmacokinetic properties?
Q. Advanced
- Lipophilicity : LogP measurements (e.g., via octanol-water partitioning) show increased hydrophobicity compared to unsubstituted analogs, enhancing membrane permeability .
- Metabolic stability : In vitro liver microsome assays reveal slower oxidative degradation due to steric hindrance from the methyl group .
What in vitro assays evaluate the compound’s biological activity?
Q. Basic
- Enzyme inhibition : IC₅₀ determination against COX-2 or kinases using fluorogenic substrates .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
What challenges arise in scaling up synthesis, and how are they addressed?
Q. Advanced
- Purification scalability : Replacing column chromatography with recrystallization (e.g., using ethanol/water mixtures) reduces solvent waste .
- Reagent availability : Switching from expensive palladium catalysts to copper-mediated couplings lowers costs .
How do structural modifications affect selectivity toward enzyme isoforms?
Q. Advanced
- SAR studies : Modifying the pyridinone ring’s 5-position substituent (e.g., benzyloxy vs. methoxy) alters isoform selectivity. For example, 4-methylbenzyloxy enhances COX-2 selectivity (COX-2 IC₅₀ = 0.2 µM vs. COX-1 IC₅₀ = 5 µM) .
- Isoform-specific assays : Testing against recombinant enzymes (e.g., kinase isoforms AKT1 vs. AKT2) identifies selectivity drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
